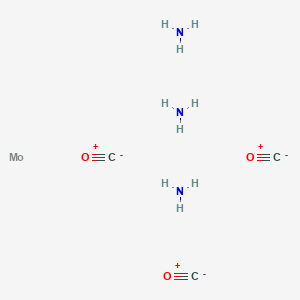

![molecular formula C16H14Cl2N4O4S B098025 4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide CAS No. 17741-62-7](/img/structure/B98025.png)

4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: ラタノプロストエノンの合成には、ラタノプロスト酸とブタンジオールモノニトレートのエステル化が含まれます . この反応には、通常、適切なエステル化触媒と制御された反応条件を使用して、目的の生成物の形成を確実にする必要があります。

工業生産方法: ラタノプロストエノンの工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスには、高純度の試薬と高度な精製技術を使用して、必要な医薬グレードの最終製品を取得することが含まれます .

化学反応の分析

反応の種類: ラタノプロストエノンは、眼内で加水分解されて、2つの活性部分であるラタノプロスト酸とブタンジオールモノニトレートが放出されます . この加水分解反応は、眼の水分環境によって促進されます。

一般的な試薬と条件: ラタノプロストエノンの加水分解には、眼内で自然に起こるため、外部試薬は必要ありません。 実験室環境では、この反応は、目の環境を模倣するために、水または緩衝溶液を使用して研究することができます .

形成された主要な生成物: ラタノプロストエノンの加水分解から形成される主要な生成物は、ラタノプロスト酸とブタンジオールモノニトレートです . ラタノプロスト酸はプロスタグランジンアナログとして作用し、ブタンジオールモノニトレートは一酸化窒素を放出し、網状組織の弛緩に役立ちます .

科学研究への応用

ラタノプロストエノンは、開放隅角緑内障と眼圧亢進症の患者における眼圧を低下させる効果について、広範囲にわたって研究されています . 臨床試験では、他のプロスタグランジンアナログに比べて、眼圧を低下させる効果が顕著であることが示されています . さらに、網状組織と強膜静脈路の両方に作用する二重の作用機序により、ラタノプロストエノンは、独自の有効な治療オプションとなっています .

化学反応の分析

Types of Reactions: Latanoprostene bunod undergoes hydrolysis in the eye to release two active moieties: latanoprost acid and butanediol mononitrate . The hydrolysis reaction is facilitated by the aqueous environment of the eye.

Common Reagents and Conditions: The hydrolysis of latanoprostene bunod does not require any external reagents as it occurs naturally in the eye. in a laboratory setting, the reaction can be studied using water or buffered solutions to mimic the ocular environment .

Major Products Formed: The major products formed from the hydrolysis of latanoprostene bunod are latanoprost acid and butanediol mononitrate . Latanoprost acid acts as a prostaglandin analog, while butanediol mononitrate releases nitric oxide, which helps in relaxing the trabecular meshwork .

科学的研究の応用

Latanoprostene bunod has been extensively studied for its efficacy in reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension . It has shown significant promise in clinical trials, demonstrating superior intraocular pressure-lowering effects compared to other prostaglandin analogs . Additionally, its dual mechanism of action, involving both the trabecular meshwork and uveoscleral pathways, makes it a unique and effective treatment option .

作用機序

ラタノプロストエノンは、二重の作用機序によって効果を発揮します。 眼内で加水分解されると、ラタノプロスト酸とブタンジオールモノニトレートが放出されます . ラタノプロスト酸は、強膜静脈路を通る房水の流出量を増やし、ブタンジオールモノニトレートは一酸化窒素を放出し、網状組織を弛緩させ、従来の経路を通る流出量を向上させます . この二重の作用により、眼圧が大幅に低下します .

類似化合物の比較

ラタノプロストエノンは、ラタノプロスト、ビマトプロスト、タフルプロストなどの他のプロスタグランジンアナログと比較されることがよくあります . これらの化合物はすべて、房水の流出量を増加させることで作用しますが、ラタノプロストエノンは、一酸化窒素を放出する能力という点で独特であり、眼圧を低下させるための追加のメカニズムを提供します . これにより、特定の患者集団においてより効果的になり、治療効果の範囲が広がります .

類似化合物:- ラタノプロスト

- ビマトプロスト

- タフルプロスト

- トラボプロスト

- ウノプロストン

類似化合物との比較

Latanoprostene bunod is often compared to other prostaglandin analogs such as latanoprost, bimatoprost, and tafluprost . While all these compounds work by increasing the outflow of aqueous humor, latanoprostene bunod is unique in its ability to release nitric oxide, which provides an additional mechanism for reducing intraocular pressure . This makes it more effective in certain patient populations and provides a broader range of therapeutic benefits .

Similar Compounds:- Latanoprost

- Bimatoprost

- Tafluprost

- Travoprost

- Unoprostone

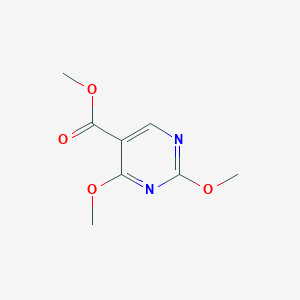

特性

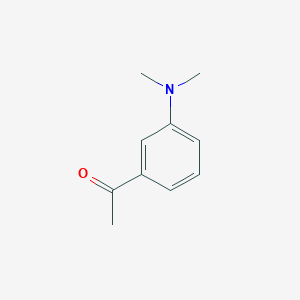

CAS番号 |

17741-62-7 |

|---|---|

分子式 |

C16H14Cl2N4O4S |

分子量 |

429.3 g/mol |

IUPAC名 |

(2,6-dichloro-4-nitrophenyl)-[4-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]diazene |

InChI |

InChI=1S/C16H14Cl2N4O4S/c17-14-9-13(22(23)24)10-15(18)16(14)20-19-11-1-3-12(4-2-11)21-5-7-27(25,26)8-6-21/h1-4,9-10H,5-8H2 |

InChIキー |

LDQKKASRFRIRPV-UHFFFAOYSA-N |

SMILES |

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl |

正規SMILES |

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl |

| 17741-62-7 | |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B97952.png)

![1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B97958.png)

![(2R,3R,4R,5S)-6-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]hexane-1,2,3,4,5-pentol](/img/structure/B97967.png)